4-[4-(4-nitrophenyl)phenyl]aniline
Overview
Description
4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine is an organic compound with the molecular formula C18H14N2O2 It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement The compound is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to the terphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine typically involves a multi-step reaction process. One common method involves the coupling of 1-iodo-4-nitrobenzene with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a mixture of tetrahydrofuran and water as the solvent. The reaction is carried out at 80°C for an extended period .
Industrial Production Methods
While specific industrial production methods for 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’‘-Amino-[1,1’:4’,1’'-terphenyl]-4-amine.
Substitution: Products vary depending on the electrophile used.
Oxidation: Oxidized derivatives of the terphenyl structure.
Scientific Research Applications
4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and amine groups. These interactions can include hydrogen bonding, π-π stacking with aromatic systems, and nucleophilic or electrophilic reactions. The pathways involved would vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- 4,4’‘-Dinitro-[1,1’:4’,1’'-terphenyl]
- 4,4’‘-Dimethyl-[1,1’:4’,1’'-terphenyl]
- 4,4’‘-Dimethoxy-[1,1’:4’,1’'-terphenyl]
- 2’-Bromo-4,4’‘-dimethyl-[1,1’:4’,1’'-terphenyl]
- 5’-Tert-butyl-2’-nitro-[1,1’:4’,1’'-terphenyl]
Uniqueness
4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to the presence of both a nitro group and an amine group on the terphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The combination of these functional groups also imparts distinct electronic and steric properties, differentiating it from other terphenyl derivatives .
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(12-8-16)20(21)22/h1-12H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLXBLRKWVMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592195 | |
Record name | 3~4~-Nitro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38190-45-3 | |
Record name | 3~4~-Nitro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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